Synthesis of 10-Methyl-10-nonadecanol: A Technical Guide
Synthesis of 10-Methyl-10-nonadecanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthesis pathways for 10-Methyl-10-nonadecanol, a long-chain tertiary alcohol. The document details two viable synthetic routes utilizing the Grignard reaction, a cornerstone of carbon-carbon bond formation in organic chemistry. This guide includes detailed experimental protocols, a quantitative data comparison of the proposed pathways, and workflow visualizations to facilitate understanding and replication.
Introduction
10-Methyl-10-nonadecanol is a tertiary alcohol with a 20-carbon backbone. Its long alkyl chains and tertiary alcohol functional group impart specific physical and chemical properties that are of interest in various fields, including materials science and drug development, where it may serve as a lipophilic building block or exhibit unique surfactant properties. The synthesis of such long-chain tertiary alcohols is most effectively achieved through the versatile Grignard reaction. This guide will explore two primary Grignard-based approaches: the reaction of a ketone with a Grignard reagent and the reaction of an ester with a Grignard reagent.
Synthesis Pathways
The synthesis of 10-Methyl-10-nonadecanol can be strategically approached from two main retrosynthetic disconnections, both employing a Grignard reagent.
Pathway 1: Ketone and Grignard Reagent
This approach involves the nucleophilic addition of a Grignard reagent to a ketone. Two practical options exist for this pathway:
-
Option A: The reaction of undecan-2-one with nonylmagnesium bromide.
-
Option B: The reaction of nonan-10-one (methyl nonyl ketone) with methylmagnesium bromide.
Pathway 2: Ester and Grignard Reagent
This pathway utilizes an ester and two equivalents of a Grignard reagent. The reaction proceeds through a ketone intermediate, which then reacts with the second equivalent of the Grignard reagent to form the tertiary alcohol. A feasible route involves the reaction of methyl nonanoate with an excess of methylmagnesium bromide.
Quantitative Data Summary
The following table summarizes the stoichiometric requirements for each proposed synthesis pathway to yield 10-Methyl-10-nonadecanol.
| Pathway | Reactant 1 | Molar Mass ( g/mol ) | Reactant 2 | Molar Mass ( g/mol ) | Product | Molar Mass ( g/mol ) | Stoichiometric Ratio (R1:R2) |
| 1A | Undecan-2-one | 170.31 | Nonylmagnesium Bromide | ~219.43 | 10-Methyl-10-nonadecanol | 298.55 | 1 : 1.1 |
| 1B | Nonan-10-one | 282.52 | Methylmagnesium Bromide | ~119.24 | 10-Methyl-10-nonadecanol | 298.55 | 1 : 1.1 |
| 2 | Methyl Nonanoate | 172.26 | Methylmagnesium Bromide | ~119.24 | 10-Methyl-10-nonadecanol | 298.55 | 1 : 2.2 |
Note: A slight excess of the Grignard reagent is typically used to ensure complete reaction of the ketone or ester.
Experimental Protocols
The following are detailed experimental protocols adapted from established procedures for the synthesis of analogous tertiary alcohols via the Grignard reaction.[1] Strict anhydrous conditions are crucial for the success of any Grignard reaction. All glassware must be thoroughly dried, and anhydrous solvents must be used.
Pathway 1: Synthesis from a Ketone (Example using Undecan-2-one)
1. Preparation of Nonylmagnesium Bromide (Grignard Reagent):
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.1 equivalents).
-
Add a small crystal of iodine to the flask to activate the magnesium surface.
-
Add anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, place a solution of 1-bromononane (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the 1-bromononane solution to the magnesium. The reaction is initiated when the color of the iodine fades and gentle boiling of the ether is observed. If the reaction does not start, gentle warming may be necessary.
-
Once the reaction has started, add the remaining 1-bromononane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
2. Reaction with Undecan-2-one:
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Dissolve undecan-2-one (1.0 equivalent) in anhydrous diethyl ether and place it in the dropping funnel.
-
Add the undecan-2-one solution dropwise to the cold Grignard reagent with vigorous stirring.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
3. Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide salt.
-
Transfer the mixture to a separatory funnel. Separate the ethereal layer.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic extracts and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude 10-Methyl-10-nonadecanol.
-
The crude product can be purified by vacuum distillation or column chromatography.
Pathway 2: Synthesis from an Ester (Example using Methyl Nonanoate)
1. Preparation of Methylmagnesium Bromide:
-
Follow the procedure for the preparation of nonylmagnesium bromide, substituting 1-bromononane with bromomethane (as a solution in a suitable ether, e.g., MTBE) or by bubbling methyl bromide gas through the magnesium suspension in ether.
2. Reaction with Methyl Nonanoate:
-
Cool the freshly prepared methylmagnesium bromide solution (at least 2.2 equivalents) in an ice bath.
-
Dissolve methyl nonanoate (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the Grignard reagent with stirring.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours.
3. Work-up and Purification:
-
Follow the same work-up and purification procedure as described for Pathway 1.
Signaling Pathways and Experimental Workflows
The logical progression of the synthesis pathways can be visualized using the following diagrams.
Caption: Workflow for the synthesis of 10-Methyl-10-nonadecanol via Pathway 1.
Caption: Workflow for the synthesis of 10-Methyl-10-nonadecanol via Pathway 2.
Conclusion
The Grignard reaction provides a robust and versatile method for the synthesis of 10-Methyl-10-nonadecanol. Both the ketone and ester pathways are viable, with the choice of route often depending on the commercial availability and cost of the starting materials. Careful control of reaction conditions, particularly the exclusion of water, is paramount to achieving high yields of the desired tertiary alcohol. The protocols and data presented in this guide offer a comprehensive resource for the successful synthesis of this long-chain alcohol for research and development purposes.
